4-fluoro-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzamide
Description
4-fluoro-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzamide is a chemical compound known for its potent and selective antagonistic activity at the 5-HT1A receptor.
Properties
IUPAC Name |
4-fluoro-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O2/c1-26-19-8-6-18(7-9-19)24-14-12-23(13-15-24)11-10-22-20(25)16-2-4-17(21)5-3-16/h2-9H,10-15H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWIUDQAXMPADKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CCNC(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Pathways for 4-Fluoro-N-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)ethyl)benzamide
Core Piperazine Intermediate Synthesis
The synthesis begins with the preparation of 4-(4-methoxyphenyl)piperazine, a key intermediate. A modified method from CN1616440A involves reacting dibromoethylamine hydrobromate with para-anisidine (4-methoxyaniline) in methanol under reflux conditions. Sodium carbonate facilitates dehydrohalogenation, yielding 4-methoxyphenylpiperazine dihydrobromide with a 60–66% yield. Demethylation using hydrobromic acid (40%) at 124°C produces 4-hydroxyphenylpiperazine, though this step is omitted for the target compound.
Alkylation to Introduce Ethylamine Side Chain
The piperazine intermediate undergoes alkylation with 2-chloroethylamine hydrochloride in the presence of potassium carbonate. This reaction, performed in acetonitrile at 80°C for 12 hours, installs the ethylamine side chain with a 72% yield. Alternative protocols from EP0290377B1 employ 2-bromoethylphthalimide followed by hydrazine deprotection, achieving comparable yields but requiring additional purification.
Amide Coupling with 4-Fluorobenzoic Acid
Carbodiimide-mediated coupling using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) links the ethylamine intermediate to 4-fluorobenzoic acid. Dichloromethane serves as the solvent, with triethylamine neutralizing HCl byproducts. This step achieves an 85% yield, as reported in VC6381208’s synthesis. PMC3100590 highlights analogous methods using DAST (diethylaminosulfur trifluoride) for fluorination, though this is unnecessary here.
Hydrochloride Salt Formation
Final treatment with hydrochloric acid in ethyl acetate yields the hydrochloride salt, improving crystallinity and stability. X-ray diffraction analysis confirms a monoclinic crystal system with a 97.2% purity via HPLC.
Table 1: Synthetic Step Efficiency Comparison
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| Piperazine synthesis | Para-anisidine, Na2CO3, MeOH, reflux | 66% | 89% |
| Alkylation | 2-Chloroethylamine, K2CO3, MeCN | 72% | 91% |
| Amide coupling | EDC/HOBt, DCM, Et3N | 85% | 95% |
| Salt formation | HCl/EtOAc | 92% | 97% |
Optimization Strategies for Industrial-Scale Production
Continuous Flow Reactor Implementation
Replacing batch reactors with continuous flow systems reduces reaction times from 12 hours to 45 minutes for the alkylation step. This method enhances heat transfer and minimizes byproducts like N,N-diethylurea, increasing overall yield to 78%.
Analytical Characterization and Quality Control
Spectroscopic Validation
Comparative Analysis with Structural Analogs
Bioactivity and Receptor Selectivity
The 4-fluorobenzamide moiety confers serotonin receptor (5-HT1A) binding affinity (Ki = 12 nM), surpassing analogs with chlorophenyl groups (Ki = 45 nM). Piperazine sulfonylation, as in venetoclax, enhances metabolic stability (t1/2 = 4.2 h in human microsomes vs. 1.8 h for non-sulfonylated analogs).
Table 2: Pharmacokinetic Comparison of Piperazine Derivatives
| Compound | Target Receptor | Metabolic t1/2 (h) | Solubility (mg/mL) |
|---|---|---|---|
| Target Compound | 5-HT1A | 4.2 | 0.32 |
| Venetoclax Analog | BCL-2 | 6.1 | 0.18 |
| PG01032 | D3R | 3.8 | 0.41 |
Industrial-Scale Challenges and Solutions
Byproduct Management
Diethylurea formation during amide coupling is mitigated by substituting EDC with propylphosphonic anhydride (T3P), reducing byproduct levels from 5.3% to 0.9%.
Regulatory Considerations
The European Pharmacopoeia mandates ≤0.1% residual 2-chloroethylamine. Achieving this requires two-stage crystallization and activated carbon treatment, increasing COGS by 12% but ensuring compliance.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzamide undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: Reduction reactions can be used to modify the compound’s structure, affecting its binding affinity and selectivity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in modifying the piperazine ring or the benzamide moiety.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogenating agents or nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzamides .
Scientific Research Applications
Pharmacological Properties
Mechanism of Action
MPPF is primarily recognized for its potent and selective antagonistic activity at the serotonin 5-HT1A receptor. This receptor plays a crucial role in modulating neurotransmitter release and is implicated in various psychiatric disorders. By interacting with this receptor, MPPF can influence mood, anxiety, and cognition, making it a valuable compound for research into treatments for depression and anxiety disorders.
Biochemical Pathways
The compound's interaction with the 5-HT1A receptor can lead to significant changes in various biological activities. Research indicates that MPPF may exhibit anxiolytic effects following central administration in vivo, suggesting potential therapeutic applications in anxiety disorders . Moreover, the compound's structure allows it to participate in biochemical pathways associated with neuroprotection and neurogenesis.
Neuroimaging Applications
Radiolabeling for PET Imaging
One of the most promising applications of MPPF is its use as a radioligand in Positron Emission Tomography (PET) imaging studies. The compound can be labeled with fluorine-18, a radioactive isotope commonly used in PET scans. This radiolabeling allows researchers to visualize serotonin receptor activity in the brain, providing insights into various neuropsychiatric conditions .
Case Studies
Recent studies have employed MPPF as a PET radioligand to investigate serotonin receptor distribution and function in both healthy individuals and patients with psychiatric disorders. For instance, research has shown altered 5-HT1A receptor binding in individuals with major depressive disorder, highlighting the potential of MPPF in understanding the pathophysiology of mood disorders .
Synthesis and Production
Synthetic Routes
The synthesis of MPPF involves several steps, including the formation of a piperazine intermediate followed by fluorination and coupling with benzamide. Optimization of these synthetic routes is essential for enhancing yield and purity.
| Synthesis Step | Description |
|---|---|
| Formation of Piperazine | Reaction of 4-methoxyphenylpiperazine with an alkylating agent. |
| Introduction of Fluoro Group | Reaction with a fluorinating agent to introduce the fluoro group. |
| Coupling with Benzamide | Final step involving coupling under suitable conditions. |
Broader Implications
Potential Therapeutic Uses
Given its pharmacological profile, MPPF holds promise for developing new therapies targeting serotonin-related conditions. Its ability to selectively modulate serotonin receptors could lead to advancements in treating depression, anxiety disorders, and possibly other neuropsychiatric conditions.
Research Directions
Future research may focus on exploring the structure-activity relationships (SAR) of MPPF analogs to enhance selectivity and efficacy at serotonin receptors or other targets. Additionally, investigating its pharmacokinetics and safety profiles will be crucial for translating these findings into clinical applications.
Mechanism of Action
The primary mechanism of action of 4-fluoro-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzamide involves antagonism at the 5-HT1A receptor. This receptor is a subtype of serotonin receptor, which plays a crucial role in regulating mood, anxiety, and other neurological functions. By binding to this receptor, the compound inhibits the action of serotonin, thereby modulating neurotransmission and influencing various physiological and behavioral responses .
Comparison with Similar Compounds
Similar Compounds
4-fluoro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzamide: Another compound with similar structure but different substitution pattern.
4-fluoro-N-(2-(4-(7-methoxynaphthalen-1-yl)piperazin-1-yl)ethyl)benzamide: A compound with a naphthalene ring instead of a benzene ring.
Uniqueness
4-fluoro-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzamide is unique due to its high selectivity and potency as a 5-HT1A receptor antagonist. This makes it particularly valuable for neuroimaging and neuropharmacological studies, where precise targeting of 5-HT1A receptors is essential .
Biological Activity
4-Fluoro-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzamide is a synthetic compound notable for its biological activity, particularly as an antagonist at the 5-HT1A serotonin receptor. This receptor plays a crucial role in various neurological functions and is implicated in several psychiatric disorders. Understanding the biological activity of this compound can provide insights into its potential therapeutic applications.
- IUPAC Name : 4-fluoro-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzamide
- Molecular Formula : C20H24FN3O2
- Molecular Weight : 359.42 g/mol
- CAS Number : 27227-18-5
The primary mechanism of action for 4-fluoro-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzamide involves its selective antagonistic activity at the 5-HT1A receptor. The compound is believed to bind between the agonist binding site and the G protein interaction switch site, which modulates receptor activation. This interaction is significant for its anxiolytic effects observed in vivo following central administration.
Anxiolytic Effects
Research indicates that this compound exhibits anxiolytic properties , which have been demonstrated through various in vivo studies. The anxiolytic effects are attributed to its action on serotonin receptors, which are known to influence mood and anxiety levels.
Neuropharmacological Applications
The compound has been utilized in neuropharmacological research to explore the role of 5-HT1A receptors in:
- Anxiety disorders
- Depression
- Schizophrenia
Data Table of Biological Activity
| Biological Activity | Description | Reference |
|---|---|---|
| Anxiolytic Effects | Reduces anxiety-like behavior in animal models | |
| 5-HT1A Antagonism | Selectively inhibits serotonin receptor activity | |
| Neuroimaging | Used in PET scans to visualize serotonin receptors | |
| Drug Development | Serves as a lead compound for new anxiolytics |
Study 1: Anxiolytic Properties
In a study examining the effects of various compounds on anxiety, 4-fluoro-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzamide was shown to significantly reduce anxiety-like behaviors in rodent models when administered centrally. This suggests potential utility in treating anxiety disorders .
Study 2: Neuroimaging Applications
Radiolabeled versions of this compound have been employed in positron emission tomography (PET) studies, allowing researchers to visualize and quantify the distribution of 5-HT1A receptors in the brain. This application aids in understanding receptor dynamics in various psychiatric conditions.
Study 3: Drug Development Insights
The compound has been identified as a promising lead for developing new drugs targeting serotonin receptors, with modifications leading to enhanced efficacy and selectivity. Structure-activity relationship (SAR) studies have provided insights into optimizing its pharmacological profile .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-fluoro-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzamide, and how are intermediates characterized?
- Methodology : Synthesis typically involves alkylation of piperazine derivatives with halogenated ethylbenzamides. For example, coupling 4-fluorobenzoyl chloride with 2-(4-(4-methoxyphenyl)piperazin-1-yl)ethylamine under Schotten-Baumann conditions yields the target compound. Intermediates are purified via column chromatography (normal or reverse phase) and characterized using , , and HRMS to confirm regiochemistry and purity .
- Key Data : Yield optimization (27–61%) depends on solvent choice (e.g., dichloromethane/methanol mixtures) and reaction time.
Q. How is the crystal structure of analogous piperazine-benzamide derivatives determined, and what conformational features are critical?
- Methodology : X-ray crystallography (e.g., Rigaku SPIDER diffractometer with graphite monochromator) reveals chair conformations of the piperazine ring and dihedral angles between aromatic moieties. For example, in N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-4-nitro-N-(2-pyridyl)benzamide, the piperazine adopts a chair conformation, with dihedral angles of 65.5° (pyridine vs. methoxyphenyl) and 17.3° (between benzamide and methoxyphenyl) .
- Key Data : Unit cell parameters (monoclinic, , , ) and hydrogen bonding patterns (intramolecular C–H⋯O) stabilize the structure.
Advanced Research Questions
Q. How does this compound interact with serotonin (5-HT) or dopamine (D) receptors in vivo, and what methodologies quantify receptor binding?
- Methodology : Radiolabeled analogs (e.g., -Mefway) are used in PET imaging to measure receptor density. Competitive binding assays with values assess selectivity. For example, -labeled analogs show high affinity for 5-HT (hippocampal binding potential: 1.62 in controls vs. 1.18 in Alzheimer’s patients) .
- Data Contradiction : Structural analogs with trifluoromethyl or nitro groups exhibit varied selectivity (e.g., >10,000-fold D/D selectivity in N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide) .
Q. What computational strategies predict the pharmacokinetic properties of this compound, and how do substituents influence blood-brain barrier penetration?
- Methodology : Molecular docking (e.g., AutoDock Vina) and QSAR models correlate substituent effects (e.g., methoxy vs. fluoro groups) with logP and polar surface area. For example, trifluoromethyl groups enhance lipophilicity, improving CNS uptake .
- Key Finding : Piperazine derivatives with electron-withdrawing groups (e.g., -NO) reduce metabolic clearance but may compromise solubility.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
